![molecular formula C20H14ClF3N4O2 B3011959 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(phenylcarbamoyl)amino]benzamide CAS No. 1092343-35-5](/img/structure/B3011959.png)
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(phenylcarbamoyl)amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(phenylcarbamoyl)amino]benzamide is a chemical entity that appears to be a derivative of benzamide with substitutions that include a pyridinyl group with chloro and trifluoromethyl substituents, and a phenylcarbamoyl amino group. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and synthesis methods that could be relevant to the synthesis and analysis of the compound .
Synthesis Analysis
The synthesis of related compounds involves the reaction of different starting materials under specific conditions to yield the desired product. For instance, the synthesis of 2-hydroxy-N-(pyridin-4-yl)benzamide from salicylic acid and 4-aminopyridine requires heating the reaction mixture with triethylamine as a catalyst to achieve a high yield of 87.8% . Although this is not the same compound, the methodology could potentially be adapted for the synthesis of 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(phenylcarbamoyl)amino]benzamide by using appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds in this class is characterized by the presence of a benzamide moiety and a heterocyclic component. For example, the structure of a related compound, N-[4-(4-Chlorophenyl)-3-methyl-6-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl]benzamide, features a pyrazolo[3,4-b]pyridine system with a planar arrangement of atoms, except for two carbon atoms that are displaced from this plane . This information can be useful in predicting the molecular geometry and potential reactivity of the compound of interest.
Chemical Reactions Analysis
The chemical reactions involving benzamide derivatives can be complex, depending on the substituents present on the benzamide ring and the heterocyclic component. The provided papers do not detail specific reactions for the compound , but they do suggest that microwave irradiation can be used to facilitate reactions involving similar structures . This technique could be explored for promoting reactions of 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(phenylcarbamoyl)amino]benzamide.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. For instance, the presence of intermolecular hydrogen bonds in related compounds can affect their melting points, solubility, and crystal structure . While specific data for 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(phenylcarbamoyl)amino]benzamide is not provided, it is reasonable to infer that similar intermolecular interactions could play a role in its physical properties. Additionally, the presence of electron-withdrawing groups such as trifluoromethyl may impact the compound's reactivity and stability.
Aplicaciones Científicas De Investigación
Electrophoretic Separation and Sensitivity Enhancement
- A study developed a nonaqueous capillary electrophoretic separation method for imatinib mesylate and related substances, including compounds similar to the one . This method is promising for quality control in pharmaceuticals due to its simplicity, effectiveness, and affordability (Ye et al., 2012).
Synthetic Processes
- Research on the synthesis of related compounds, such as 2-[(pyridine-4-yl)methylamino]-N-[4-(trifluoromethyl)phenyl]benzamide, highlights practical processes with mild conditions and good yields. These processes are significant for developing efficient and scalable methods for producing these compounds (Gong Ping, 2007).
Crystallographic Studies
- A study on the fungicide fluazinam, which has a similar chemical structure, detailed the crystal structure and intermolecular interactions, contributing to a deeper understanding of the physical properties of such compounds (Jeon et al., 2013).
Biological Activities
- The synthesis and characterization of benzamide derivatives, including those structurally related to the compound , have been explored. Their potential antibacterial and antifungal activities were evaluated, indicating their significance in developing new antimicrobial agents (Patel & Patel, 2015).
Pharmaceutical Applications
- In the realm of pharmaceuticals, these compounds have been investigated for their potential as potassium channel openers, which could have implications in treating conditions like epilepsy and pain (Amato et al., 2011).
Metabolic Studies
- Metabolism and excretion studies of similar compounds, like GDC-0449, provide insight into the metabolic pathways and potential toxicity, critical for drug development and safety assessments (Yue et al., 2011).
Mecanismo De Acción
Target of Action
Similar compounds have been found to inhibit bacterial phosphopantetheinyl transferase , an enzyme essential for bacterial cell viability and virulence .
Mode of Action
It’s known that compounds with a trifluoromethyl group attached to a pyridine ring, such as this one, have unique physicochemical properties that contribute to their biological activities .
Biochemical Pathways
Similar compounds have been found to attenuate secondary metabolism in bacteria, thwarting their growth .
Pharmacokinetics
Compounds with trifluoromethyl groups are known to have unique physicochemical properties that can influence their bioavailability .
Result of Action
Similar compounds have been found to thwart bacterial growth by attenuating their secondary metabolism .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of a fluorine atom and a pyridine in its structure may bestow many of the distinctive physical–chemical properties observed in this class of compounds . .
Direcciones Futuras
Propiedades
IUPAC Name |
1-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]benzoyl]amino]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClF3N4O2/c21-16-10-14(20(22,23)24)11-25-17(16)12-6-8-13(9-7-12)18(29)27-28-19(30)26-15-4-2-1-3-5-15/h1-11H,(H,27,29)(H2,26,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MODLVUXYCZJCDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NNC(=O)C2=CC=C(C=C2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClF3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(phenylcarbamoyl)amino]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

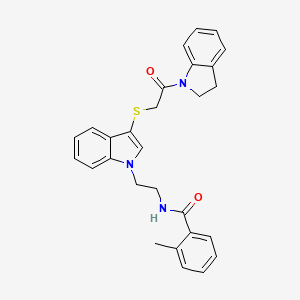
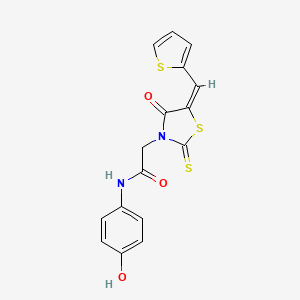

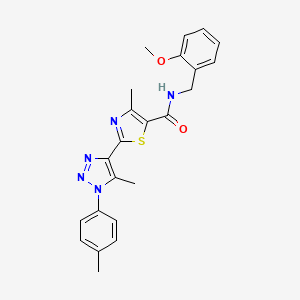
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)cinnamamide hydrochloride](/img/structure/B3011883.png)
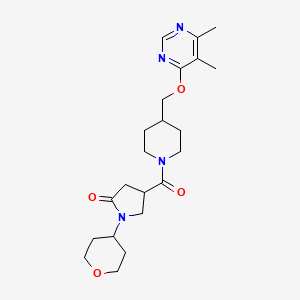
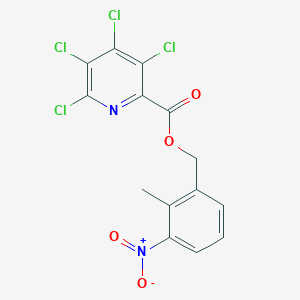
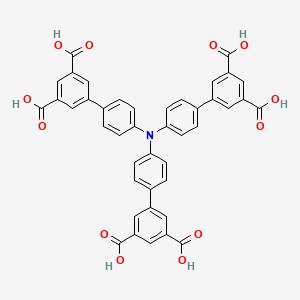

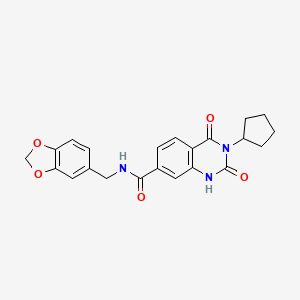
![2-[(2S,5R)-2,5-Dimethylpiperazin-1-yl]ethanol](/img/structure/B3011892.png)
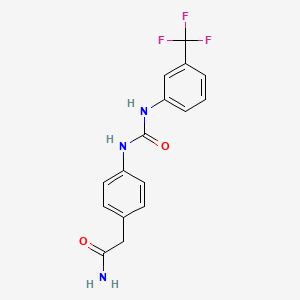
![6-(4-methoxybenzyl)-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B3011898.png)
![(Z)-3,4,5-triethoxy-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3011899.png)